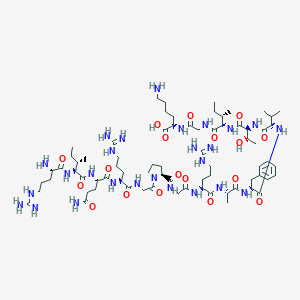

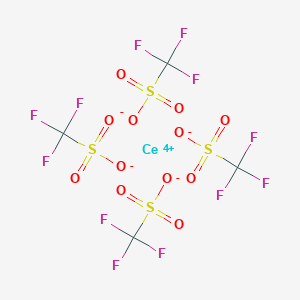

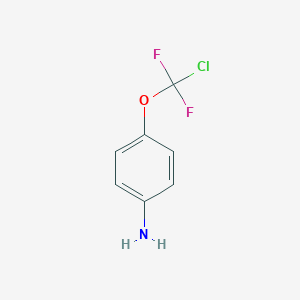

![molecular formula C21H27N3O3S B047924 [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone CAS No. 848814-27-7](/img/structure/B47924.png)

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone" involves linear bi-step or multi-step approaches, utilizing reactions such as coupling and O-substitution under controlled conditions to achieve the desired chemical structures. For instance, Abbasi et al. (2019) describe a linear bi-step synthesis of related compounds exhibiting inhibitory activity against the α-glucosidase enzyme, providing insights into the methodology that could be applied to the synthesis of the target compound (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the molecule and any significant inter- or intra-molecular interactions. Karthik et al. (2021) utilized this method to confirm the structure of a synthesized compound, showing how it can be applied to understand the molecular configuration of the subject compound (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound likely include its participation as a substrate or product in various organic transformations, such as nucleophilic substitution or addition reactions. The compound's reactivity can be inferred from studies on similar substances, which demonstrate their roles in synthesis pathways and potential as intermediates for further chemical modifications.

Physical Properties Analysis

The physical properties of the compound, including solubility, melting point, and stability, can be deduced from the synthesis and structural analysis. For example, thermal and optical properties, as well as stability under different conditions, are critical for determining the compound's applicability in various fields. Studies like those by Karthik et al. (2021) provide a foundation for understanding these aspects (Karthik et al., 2021).

Scientific Research Applications

Synthetic Applications and Biological Activity

The synthesis and evaluation of related compounds, particularly those containing piperazine derivatives, have been a significant focus of research due to their pharmacological potential. For instance, piperazine and its analogues have been explored for their anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight the importance of this scaffold in developing new therapeutics (Girase et al., 2020).

Furthermore, piperazine derivatives have been recognized for their versatility in the rational design of drugs, finding application in treatments across a range of therapeutic areas such as antipsychotic, antidepressant, anticancer, and anti-inflammatory drugs. The substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, emphasizing the role of this moiety in drug discovery and development (Rathi et al., 2016).

properties

IUPAC Name |

[2-(2-aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c22-18-6-2-4-8-20(18)28-19-7-3-1-5-17(19)21(26)24-11-9-23(10-12-24)13-15-27-16-14-25/h1-8,25H,9-16,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBFGXQLPAVCOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(=O)C2=CC=CC=C2SC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone | |

CAS RN |

848814-27-7 |

Source

|

| Record name | Quetiapine, open ring- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848814277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-[(2-Aminophenyl)thio]phenyl][4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE, OPEN RING- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL8NTR9Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

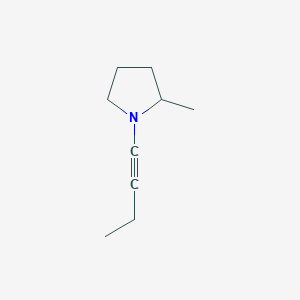

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)

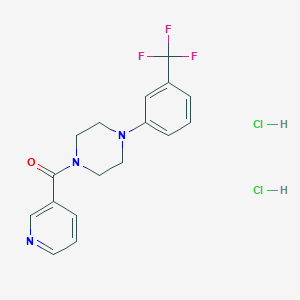

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)

![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)